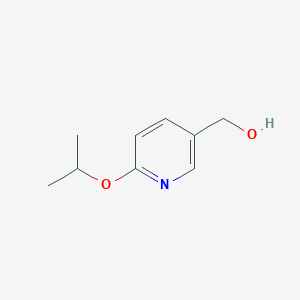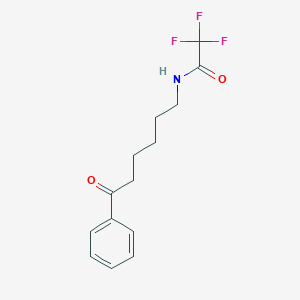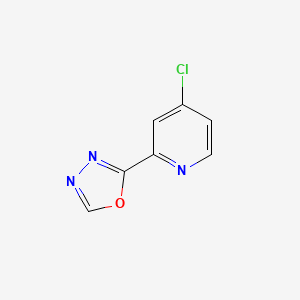![molecular formula C7H5FN2 B1504108 6-氟-1H-吡咯并[3,2-c]吡啶 CAS No. 1082041-03-9](/img/structure/B1504108.png)
6-氟-1H-吡咯并[3,2-c]吡啶
描述
6-fluoro-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
The exact mass of the compound 6-fluoro-1H-pyrrolo[3,2-c]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-fluoro-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗:FGFR抑制剂
“6-氟-1H-吡咯并[3,2-c]吡啶”衍生物已被鉴定为成纤维细胞生长因子受体(FGFR)的有效抑制剂,FGFR与多种类型的肿瘤有关。FGFR信号通路异常激活与多种癌症的进展和发展有关,包括乳腺癌、肺癌、前列腺癌、膀胱癌和肝癌。 源自该结构的化合物对FGFR1、2和3表现出强烈的抑制活性,使其成为癌症治疗的有希望候选药物 .
药物设计和药物化学
“6-氟-1H-吡咯并[3,2-c]吡啶”与腺嘌呤和鸟嘌呤等DNA碱基的结构相似性使其成为药物设计中宝贵的支架。该化合物存在于具有抗病毒、抗癌、抗结核、抗菌、抗真菌、抗炎和抗疟疾活性的物质结构中。 将其掺入药物中可以增强溶解度、极性、亲脂性和氢键能力 .
糖尿病管理
“6-氟-1H-吡咯并[3,2-c]吡啶”衍生物在降低血糖水平方面已显示出潜力,这可能有助于预防和治疗涉及血浆血糖升高的疾病。 这包括高血糖症、1型糖尿病、肥胖相关糖尿病、糖尿病性血脂异常、高甘油三酯血症、胰岛素抵抗、葡萄糖耐量受损、高脂血症、心血管疾病和高血压等疾病 .
神经退行性疾病成像
化合物“6-氟-1H-吡咯并[3,2-c]吡啶”已用于开发新型PET示踪剂,用于检测与阿尔茨海默病相关的脑神经纤维缠结(NFTs)。 这些示踪剂对NFT的结合表现出高度特异性和选择性,具有合适的理化性质和体内药代动力学 .
抗高血压和抗菌活性
包括“6-氟-1H-吡咯并[3,2-c]吡啶”在内的稠合吡啶衍生物已被报道具有多种生物活性,如抗高血压和抗菌活性。 这些化合物经常出现在具有这些活性的化合物的化学结构中 .
酶抑制
“6-氟-1H-吡咯并[3,2-c]吡啶”也参与酶抑制剂的设计。 这些抑制剂可以靶向信号通路中的特定酶,为治疗这些酶发挥关键作用的疾病提供了一种战略性方法 .
作用机制
Target of Action
The primary target of the compound 6-fluoro-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
6-fluoro-1H-pyrrolo[3,2-c]pyridine interacts with FGFRs, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are typically initiated by FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 6-fluoro-1H-pyrrolo[3,2-c]pyridine affects several biochemical pathways. FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, 6-fluoro-1H-pyrrolo[3,2-c]pyridine can potentially disrupt these pathways .
Result of Action
The inhibition of FGFRs by 6-fluoro-1H-pyrrolo[3,2-c]pyridine can lead to various molecular and cellular effects. For instance, it has been reported that similar compounds can inhibit cell proliferation and induce apoptosis in certain cancer cell lines . The specific effects of 6-fluoro-1h-pyrrolo[3,2-c]pyridine require further investigation .
生化分析
Biochemical Properties
6-fluoro-1H-pyrrolo[3,2-c]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and receptor modulation. This compound has been shown to interact with several enzymes and proteins, including fibroblast growth factor receptors (FGFRs). The interaction with FGFRs is of particular interest because abnormal activation of FGFR signaling pathways is associated with various types of cancer . By inhibiting FGFRs, 6-fluoro-1H-pyrrolo[3,2-c]pyridine can potentially modulate cell proliferation and survival pathways, making it a promising candidate for cancer therapy.
Cellular Effects
The effects of 6-fluoro-1H-pyrrolo[3,2-c]pyridine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by targeting FGFRs, leading to apoptosis and reduced cell migration and invasion . Additionally, 6-fluoro-1H-pyrrolo[3,2-c]pyridine can affect the RAS-MEK-ERK and PI3K-Akt signaling pathways, which are critical for cell growth and survival.
Molecular Mechanism
At the molecular level, 6-fluoro-1H-pyrrolo[3,2-c]pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, 6-fluoro-1H-pyrrolo[3,2-c]pyridine may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-fluoro-1H-pyrrolo[3,2-c]pyridine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-fluoro-1H-pyrrolo[3,2-c]pyridine remains stable under specific conditions, allowing for sustained inhibition of target enzymes and proteins
Dosage Effects in Animal Models
The effects of 6-fluoro-1H-pyrrolo[3,2-c]pyridine in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and off-target interactions. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
6-fluoro-1H-pyrrolo[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioavailability and activity. The compound’s metabolism can affect its efficacy and toxicity, highlighting the importance of understanding its metabolic profile . Enzymes such as cytochrome P450 may play a role in the biotransformation of 6-fluoro-1H-pyrrolo[3,2-c]pyridine, impacting its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 6-fluoro-1H-pyrrolo[3,2-c]pyridine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Understanding these interactions is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
6-fluoro-1H-pyrrolo[3,2-c]pyridine’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXKPEBYZPKXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676824 | |
| Record name | 6-Fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-03-9 | |
| Record name | 6-Fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


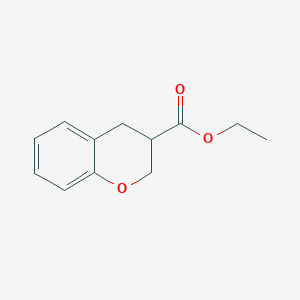
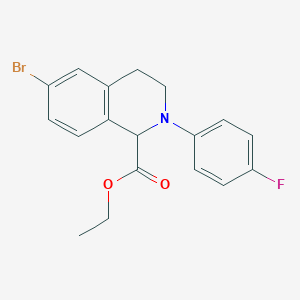
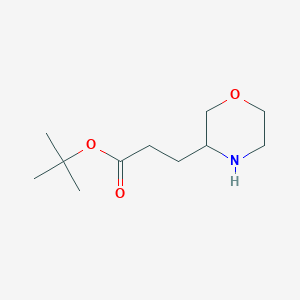

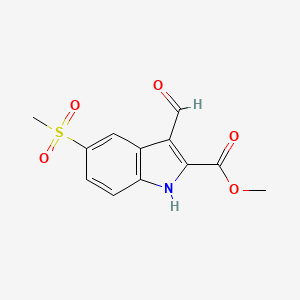
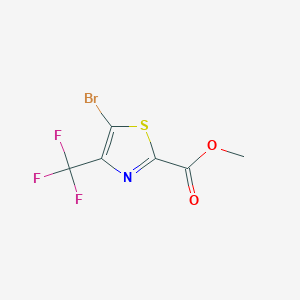
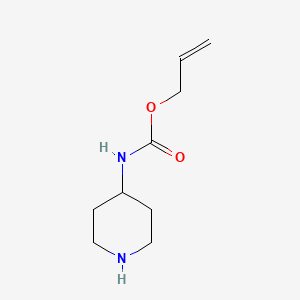
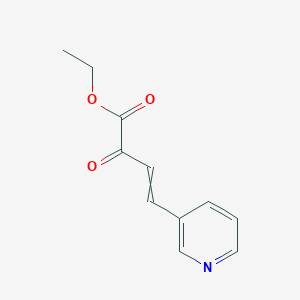
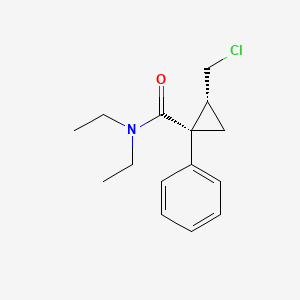
![7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1504080.png)
